

An In-depth Technical Guide to the Magnetic Susceptibility of Hexaamminenickel(II) Bromide

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Compound of Interest

Compound Name: *hexaamminenickel(II)*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of **hexaamminenickel(II)** bromide, $[\text{Ni}(\text{NH}_3)_6]\text{Br}_2$. It delves into the theoretical underpinnings of its magnetic properties, presents available quantitative data, and offers detailed experimental protocols for its measurement. This document is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development who are working with paramagnetic coordination compounds.

Theoretical Background: The Origin of Paramagnetism in Hexaamminenickel(II) Bromide

The magnetic properties of **hexaamminenickel(II)** bromide are a direct consequence of the electronic structure of the central nickel(II) ion within its coordination sphere. The complex consists of a central Ni(II) ion octahedrally coordinated to six ammonia (NH_3) ligands, with two bromide ions as counter-ions.

According to Crystal Field Theory, in an octahedral ligand field, the five degenerate d-orbitals of the nickel(II) ion are split into two energy levels: a lower-energy t_{2g} triplet (d_{xy} , d_{yz} , d_{xz}) and a higher-energy e_g doublet ($d_{x^2-y^2}$, d_{z^2}). Nickel(II) is a d^8 ion, meaning it has eight electrons in its d-orbitals.

Ammonia is considered a moderately strong-field ligand, but for Ni(II), the crystal field splitting energy (Δ_o) is not large enough to force electron pairing. Consequently, the electrons are filled into the d-orbitals according to Hund's rule, resulting in a high-spin configuration. The electronic configuration for the Ni(II) ion in $[\text{Ni}(\text{NH}_3)_6]^{2+}$ is $t_{2g}^6e_g^2$. This leaves two unpaired electrons in the higher-energy e_g orbitals, which are responsible for the compound's paramagnetic behavior. Paramagnetic materials are those that are attracted to an external magnetic field.

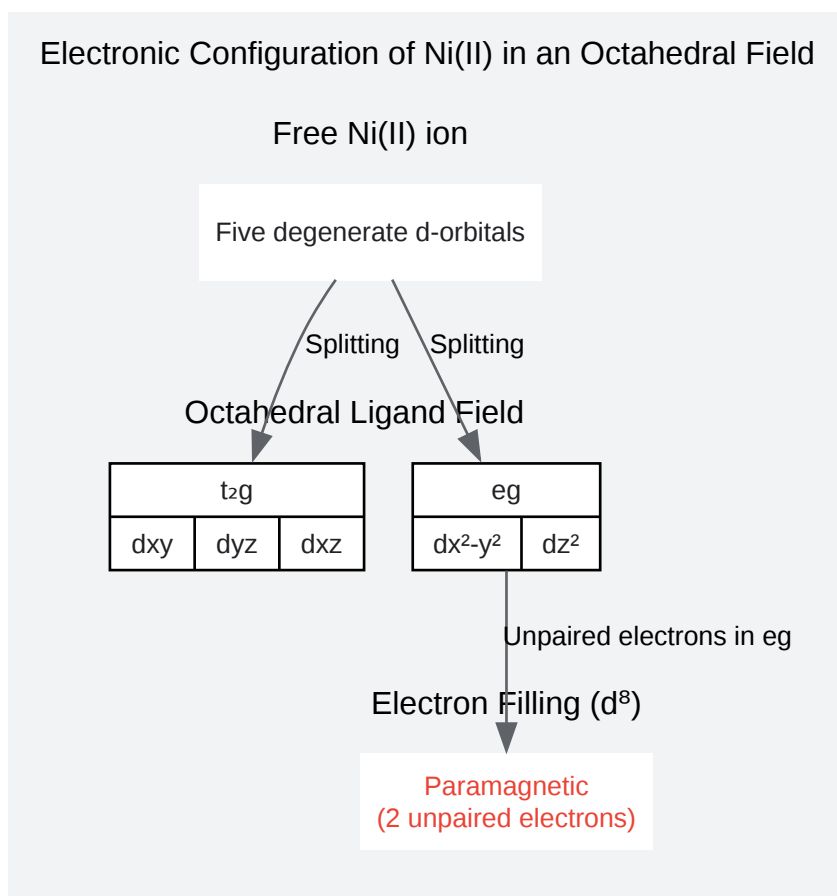
The presence of these unpaired electrons gives rise to a permanent magnetic moment. The theoretical spin-only magnetic moment (μ_{so}) can be calculated using the following equation:

$$\mu_{\text{so}} = \sqrt{n(n+2)}$$

where 'n' is the number of unpaired electrons. For **hexaamminenickel(II)** with two unpaired electrons, the spin-only magnetic moment is calculated to be:

$$\mu_{\text{so}} = \sqrt{2(2+2)} = \sqrt{8} \approx 2.83 \text{ Bohr Magnetons (BM)}$$

Experimentally determined magnetic moments for **hexaamminenickel(II)** complexes are typically in the range of 2.8 to 3.4 BM. The observed magnetic moment is often slightly higher than the spin-only value due to a phenomenon known as spin-orbit coupling, which introduces an orbital angular momentum contribution to the total magnetic moment. For the **hexaamminenickel(II)** cation, the effective magnetic moment has been reported to be approximately 3.20 BM.



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Caption: d-orbital splitting of Ni(II) in an octahedral field.

Quantitative Data

The magnetic properties of **hexaamminenickel(II)** bromide can be quantified through its magnetic susceptibility and effective magnetic moment. While extensive temperature-dependent data for the bromide salt is not readily available in the literature, the properties are expected to be very similar to the well-studied chloride and iodide analogues due to the primary influence of the $[\text{Ni}(\text{NH}_3)_6]^{2+}$ cation on the magnetic behavior.

Parameter	Symbol	Value	Units	Notes
Molecular Formula	-	[Ni(NH ₃) ₆]Br ₂	-	-
Molar Mass	M	320.68	g/mol	[1]
Number of Unpaired Electrons	n	2	-	From crystal field theory.
Spin-Only Magnetic Moment	μ _{so}	~2.83	BM	Calculated value.
Effective Magnetic Moment	μ _{eff}	~3.20	BM	Experimentally observed for the [Ni(NH ₃) ₆] ²⁺ cation.
Molar Magnetic Susceptibility (calculated at 298 K)	χ _M	~4300 x 10 ⁻⁶	cm ³ /mol	Calculated from the effective magnetic moment. The value is largely temperature-independent.[2]

Note: The molar magnetic susceptibility (χ_M) was calculated from the effective magnetic moment (μ_{eff}) using the equation: $\chi_M = (N_A * \mu_B^2 * \mu_{eff}^2) / (3 * k_B * T)$, where N_A is Avogadro's number, μ_B is the Bohr magneton, k_B is the Boltzmann constant, and T is the temperature in Kelvin. This calculated value is an approximation for room temperature. The magnetic behavior of this compound is expected to follow the Curie-Weiss law ($\chi = C / (T - \theta)$), where C is the Curie constant and θ is the Weiss constant, which is typically small for this type of complex.

Experimental Protocols

The magnetic susceptibility of solid samples like **hexaamminenickel(II)** bromide is most commonly determined using the Gouy method. For solutions, the Evans method using NMR spectroscopy is a powerful alternative.

Gouy Method for Solid Samples

The Gouy method involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.

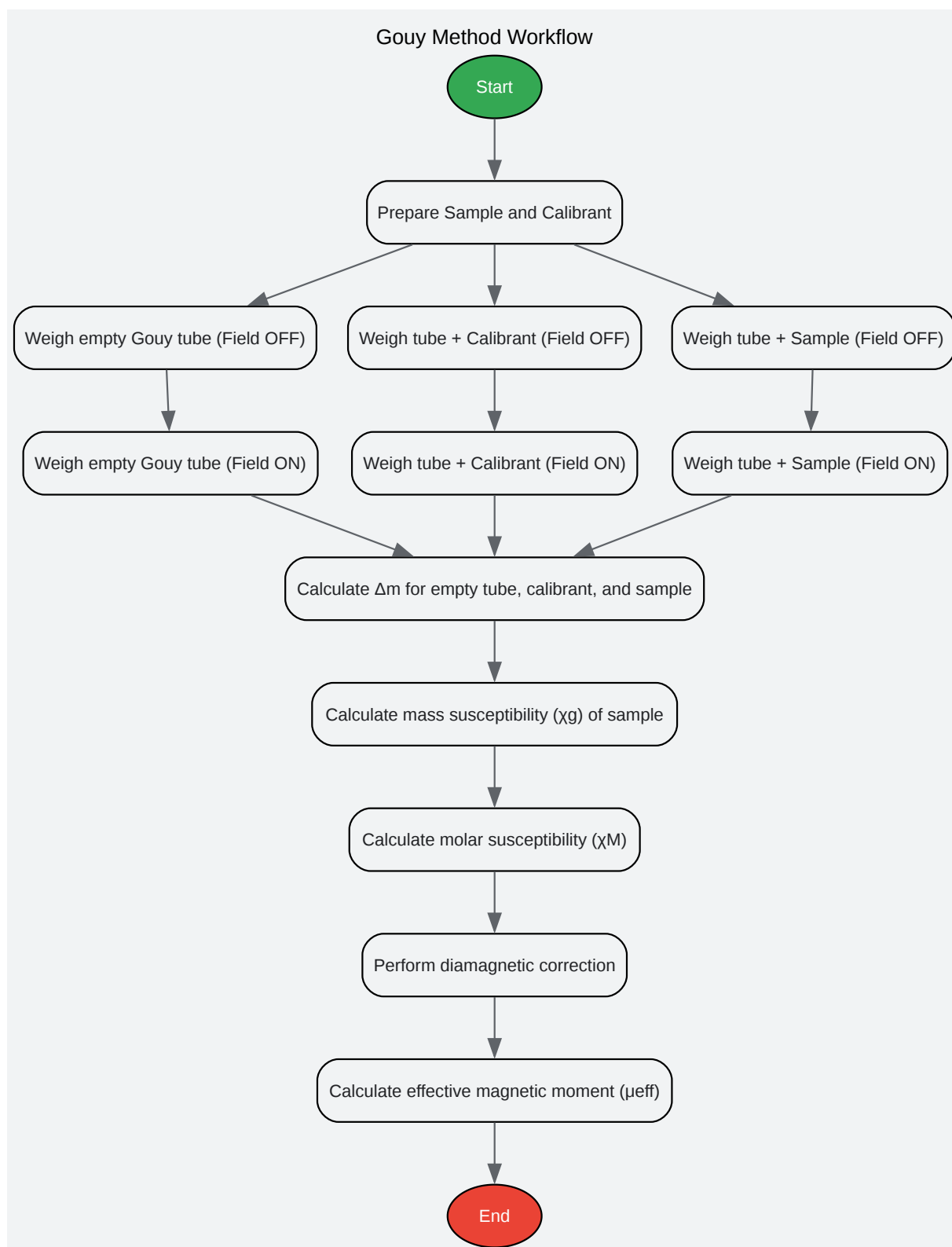
Apparatus:

- Gouy balance (an analytical balance adapted to suspend a sample between the poles of a magnet)
- Electromagnet with a power supply
- Gouy tube (a long, cylindrical sample tube)
- Calibrant with a known magnetic susceptibility (e.g., $\text{HgCo}(\text{SCN})_4$ or $[\text{Ni}(\text{en})_3]\text{S}_2\text{O}_3$)

Procedure:

- Calibration:
 - Determine the mass of the empty Gouy tube without the magnetic field ($m_{\text{empty,off}}$).
 - Turn on the electromagnet to the desired field strength and record the mass of the empty tube again ($m_{\text{empty,on}}$).
 - Fill the Gouy tube with the calibrant to a known length (l) and record its mass without the magnetic field ($m_{\text{cal,off}}$).
 - Turn on the magnetic field and record the mass of the tube with the calibrant ($m_{\text{cal,on}}$).
 - Calculate the change in mass for the empty tube ($\Delta m_{\text{empty}} = m_{\text{empty,on}} - m_{\text{empty,off}}$) and the calibrant ($\Delta m_{\text{cal}} = m_{\text{cal,on}} - m_{\text{cal,off}}$).

- The force experienced by the sample is proportional to the change in mass. The volume susceptibility (κ) can be related to this force.
- Sample Measurement:
 - Empty and clean the Gouy tube.
 - Fill the tube with finely powdered **hexaamminenickel(II)** bromide to the same length (l) as the calibrant.
 - Record the mass of the tube with the sample without the magnetic field ($m_{\text{sample,off}}$).
 - Turn on the magnetic field to the same strength used for calibration and record the mass ($m_{\text{sample,on}}$).
 - Calculate the change in mass for the sample ($\Delta m_{\text{sample}} = m_{\text{sample,on}} - m_{\text{sample,off}}$).
- Calculations:
 - The mass susceptibility (χ_g) of the sample can be calculated using the known susceptibility of the calibrant.
 - The molar magnetic susceptibility (χ_M) is then calculated by multiplying the mass susceptibility by the molar mass of the compound.
 - Diamagnetic Correction: The measured molar susceptibility ($\chi_{M,\text{exp}}$) is the sum of the paramagnetic susceptibility ($\chi_{M,\text{para}}$) of the Ni(II) ion and the diamagnetic susceptibility ($\chi_{M,\text{dia}}$) of the atoms in the compound. The diamagnetic contribution must be subtracted to obtain the true paramagnetic susceptibility. Diamagnetic corrections are made using Pascal's constants for each atom and bond in the molecule.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - $\chi_{M,\text{para}} = \chi_{M,\text{exp}} - \chi_{M,\text{dia}}$
 - Finally, the effective magnetic moment (μ_{eff}) is calculated from the corrected paramagnetic susceptibility using the equation mentioned in the data section.



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Caption: Workflow for the Gouy method.

Evans Method for Solutions

The Evans method utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the magnetic susceptibility of a paramagnetic substance in solution. It relies on the principle that the chemical shift of a reference compound is altered by the presence of a paramagnetic species.

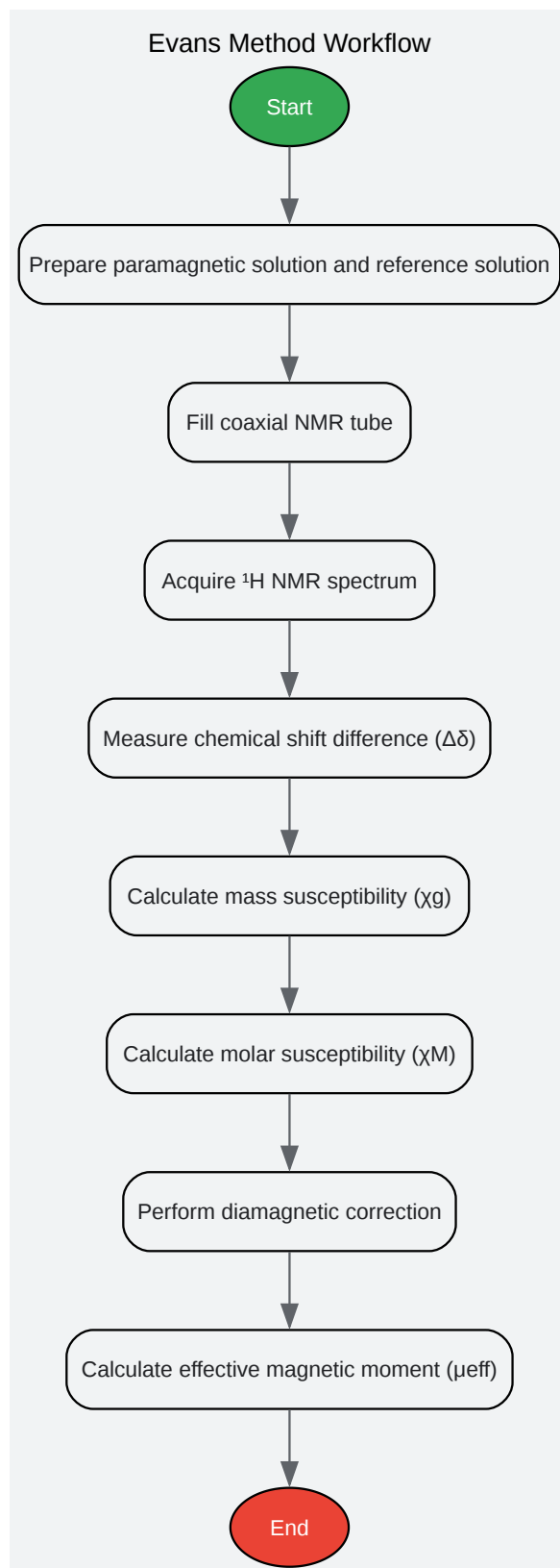
Apparatus:

- NMR spectrometer
- Coaxial NMR tubes (or a sealed capillary insert)
- A suitable solvent (e.g., D₂O)
- An inert reference compound (e.g., tert-butanol)

Procedure:

- Sample Preparation:
 - Prepare a solution of known concentration of **hexaamminenickel(II)** bromide in the chosen solvent containing a small amount of the reference compound.
 - Prepare a reference solution containing only the solvent and the reference compound.
 - Place the paramagnetic solution in the inner tube of the coaxial NMR tube and the reference solution in the outer tube (or vice versa).
- NMR Measurement:
 - Acquire the ¹H NMR spectrum of the sample. Two distinct signals for the reference compound will be observed, one from the inner tube and one from the outer tube.
 - Measure the difference in the chemical shifts ($\Delta\delta$ in ppm) of the two reference signals.
- Calculations:

- The mass susceptibility (χ_g) can be calculated using the following formula: $\chi_g = (3 * \Delta\delta) / (4 * \pi * c) + \chi_{g,solvent}$ where $\Delta\delta$ is the chemical shift difference in ppm, c is the concentration of the paramagnetic sample in g/cm³, and $\chi_{g,solvent}$ is the mass susceptibility of the solvent.
- The molar magnetic susceptibility (χ_M) is then obtained by multiplying χ_g by the molar mass.
- Similar to the Gouy method, a diamagnetic correction must be applied to obtain the paramagnetic susceptibility, from which the effective magnetic moment is calculated.



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Caption: Workflow for the Evans method.

Conclusion

Hexaamminenickel(II) bromide is a classic example of a paramagnetic coordination compound. Its magnetic properties are well-explained by crystal field theory, arising from the two unpaired electrons in the eg orbitals of the octahedrally coordinated Ni(II) ion. The effective magnetic moment of approximately 3.20 BM is a key characteristic of this complex. The magnetic susceptibility can be reliably determined using established techniques such as the Gouy and Evans methods. A thorough understanding and accurate measurement of the magnetic properties of such compounds are crucial for their application in various fields, including catalysis, materials science, and as probes in biological systems. This guide provides the foundational knowledge and practical protocols to aid researchers in their investigation of the magnetic susceptibility of **hexaamminenickel(II)** bromide and related paramagnetic species.

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